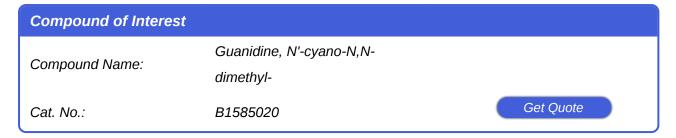


Application Notes and Protocols: N'-cyano-N,N-dimethylguanidine in Heterocyclic Compound Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-cyano-N,N-dimethylguanidine is a versatile and economically significant reagent in the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, featuring a nucleophilic guanidine moiety and an electrophilic cyano group, allows it to serve as a key building block in the construction of various nitrogen-containing ring systems.[1] This reagent has found extensive application in the pharmaceutical and agrochemical industries, most notably as a crucial intermediate in the production of the H2 receptor antagonist cimetidine.[1] The high nitrogen content of N'-cyano-N,N-dimethylguanidine also makes it an ideal precursor for nitrogen-rich scaffolds sought after in drug discovery for their potential to form multiple hydrogen bonds with biological targets. This document provides detailed application notes and experimental protocols for the use of N'-cyano-N,N-dimethylguanidine in the synthesis of key heterocyclic systems.

Key Applications in Heterocyclic Synthesis

N'-cyano-N,N-dimethylguanidine is a valuable synthon for the preparation of several classes of heterocyclic compounds, including:



- Pyrimidines: The guanidine functional group readily undergoes condensation reactions with 1,3-dicarbonyl compounds to form substituted 2-aminopyrimidines. This is a classic and reliable method for constructing the pyrimidine core.
- Imidazoles: As demonstrated in the synthesis of cimetidine, the guanidine moiety can be functionalized and subsequently cyclized to form substituted imidazole rings.
- Triazines: The reaction of N'-cyano-N,N-dimethylguanidine with various carbonyl compounds and their derivatives can lead to the formation of substituted triazines, a class of heterocycles with broad applications in medicinal and materials chemistry.
- Biguanides: While not a heterocyclic system itself, N'-cyano-N,N-dimethylguanidine serves as a precursor for biguanide derivatives, which are important pharmacophores.[1]

Data Presentation: Reaction Parameters for Pyrimidine Synthesis

The following table summarizes typical reaction conditions for the synthesis of 2-amino-4,6-dimethylpyrimidine from a guanidine source and acetylacetone, which serves as a model system for the application of N'-cyano-N,N-dimethylguanidine.



Parameter	Conventional Heating	Microwave Irradiation	Sonication
Guanidine Source	Guanidine Hydrochloride/Nitrate	Guanidine Hydrochloride	Guanidine Hydrochloride
1,3-Dicarbonyl	Acetylacetone	Acetylacetone	Acetylacetone
Base	Sodium Carbonate/Sodium Hydroxide	-	Sodium Carbonate
Solvent	Water	Ethanol	Water
Temperature	95-100 °C	120 °C	60 °C
Reaction Time	2-3 hours	Not specified	30 minutes
Yield	~89%	Good	75%
Reference	INVALID-LINK	INVALID-LINK	INVALID-LINK

Experimental Protocols

Protocol 1: Synthesis of 2-(N-cyano-N',N'-dimethylguanidino)-4,6-dimethylpyrimidine

This protocol describes a general procedure for the synthesis of a substituted pyrimidine via the condensation of N'-cyano-N,N-dimethylguanidine with acetylacetone.

Materials:

- N'-cyano-N,N-dimethylguanidine
- Acetylacetone
- Sodium Carbonate (Na₂CO₃)
- Water (H₂O)
- Ethanol (for recrystallization)



- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- · Buchner funnel and filter paper

Procedure:

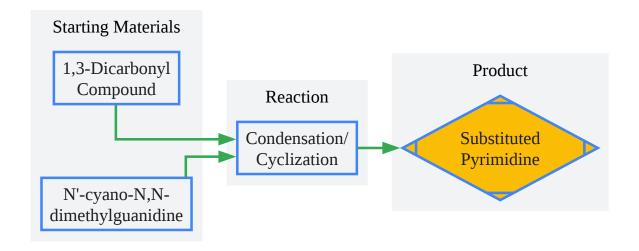
- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N'-cyano-N,N-dimethylguanidine (0.05 mol, 5.6 g).
- To the flask, add water (100 mL) and sodium carbonate (0.05 mol, 5.3 g).
- Stir the mixture to dissolve the solids.
- Slowly add acetylacetone (0.05 mol, 5.1 mL) to the reaction mixture.
- Heat the mixture to reflux (approximately 100 °C) with continuous stirring for 3 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Further cool the mixture in an ice bath to promote crystallization of the product.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- · Wash the filter cake with a small amount of cold water.
- Recrystallize the crude product from ethanol to obtain the purified 2-(N-cyano-N',N'-dimethylguanidino)-4,6-dimethylpyrimidine.
- Dry the purified product in a vacuum oven.

Expected Outcome:



The reaction is expected to yield the target pyrimidine derivative. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Visualizations Logical Workflow for Heterocyclic Synthesis

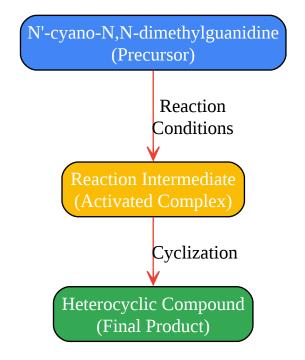


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Caption: General workflow for pyrimidine synthesis.

Signaling Pathway Analogy: Reagent to Product Transformation



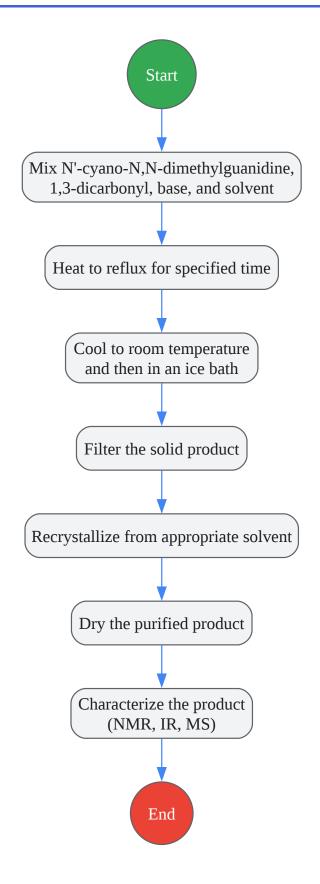


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Caption: Transformation pathway from reagent to product.

Experimental Workflow Diagram





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Caption: Step-by-step experimental workflow.



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References

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